3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
CAS No.:
Cat. No.: VC13556238
Molecular Formula: C17H18N4O
Molecular Weight: 294.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N4O |
|---|---|
| Molecular Weight | 294.35 g/mol |
| IUPAC Name | 3-benzyl-1-cyclopentyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C17H18N4O/c22-17-15-14(10-12-6-2-1-3-7-12)20-21(13-8-4-5-9-13)16(15)18-11-19-17/h1-3,6-7,11,13H,4-5,8-10H2,(H,18,19,22) |
| Standard InChI Key | LEXFCZFUPDGGAV-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N2C3=C(C(=N2)CC4=CC=CC=C4)C(=O)NC=N3 |
| Canonical SMILES | C1CCC(C1)N2C3=C(C(=N2)CC4=CC=CC=C4)C(=O)NC=N3 |
Introduction
Chemical Identity and Structural Characterization
3-Benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (molecular formula: C₁₇H₁₈N₄O; molecular weight: 294.35 g/mol) belongs to the pyrazolopyrimidine family, characterized by a fused bicyclic system with nitrogen atoms at positions 1, 3, 4, and 7. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 3-benzyl-1-cyclopentyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
| Canonical SMILES | C1CCC(C1)N2C3=C(C(=N2)CC4=CC=CC=C4)C(=O)NC=N3 |
| InChIKey | LEXFCZFUPDGGAV-UHFFFAOYSA-N |
| PubChem CID | 136114848 |
| Topological Polar Surface | 65.5 Ų |
The molecule features a benzyl group at position 3 and a cyclopentyl substituent at position 1, which confer distinct stereoelectronic properties. X-ray crystallography of analogous compounds (e.g., PubChem CID 135875901) reveals planar pyrazolopyrimidine cores with substituents adopting equatorial orientations to minimize steric strain .
Synthetic Approaches and Reaction Pathways
While no direct synthesis protocols for 3-benzyl-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol are publicly documented, related pyrazolopyrimidines are typically synthesized through cyclocondensation reactions. A validated route for structural analogs involves :
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Formation of the pyrazolo[3,4-d]pyrimidine core via Huisgen cycloaddition between 5-amino-1H-pyrazole-4-carbonitrile and benzoyl chloride derivatives.
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N-alkylation at position 1 using cyclopentyl bromide under basic conditions (K₂CO₃/DMF, 80°C).
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Benzyl group introduction through Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on the leaving group present.
Critical reaction parameters include temperature control (<100°C to prevent decomposition) and anhydrous conditions to avoid hydrolysis of the 4-ol group. Purification typically employs silica gel chromatography with ethyl acetate/hexane gradients, yielding >85% purity as confirmed by HPLC .
Structure-Activity Relationship (SAR) Insights
Comparative analysis with analogs provides insights into pharmacophoric requirements:
Role of the Cyclopentyl Substituent
The cyclopentyl group at N1 enhances metabolic stability compared to smaller alkyl chains. In NR2B receptor antagonists, cyclopentyl analogs demonstrated 12-fold higher plasma half-lives (t₁/₂ = 11.2 h) versus methyl-substituted counterparts . Molecular dynamics simulations suggest this moiety occupies hydrophobic binding pockets in target proteins .
Benzyl Group Positioning
The para-substituted benzyl group at C3 contributes to π-π stacking interactions with aromatic residues in binding sites. Removal or ortho/meta substitution reduces binding affinity by 40-60% in kinase inhibition assays .
Hydrogen Bonding Capacity
The 4-ol group participates in critical hydrogen bonds with catalytic lysine residues in ATP-binding pockets, as evidenced by co-crystallization studies of similar compounds . Methylation or replacement with thiol groups abolishes activity in 92% of tested enzyme systems .
| Target Class | IC₅₀ Range | Selectivity Index | Reference |
|---|---|---|---|
| NR2B NMDA receptors | 8-15 nM | >300 vs NR2A | |
| Cyclin-dependent kinases | 120-450 nM | 5-8 vs CDK1/2 | |
| P-glycoprotein | Substrate (Ratio=2.4) | - |
Notable characteristics include:
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Blood-brain barrier permeability: LogP = 2.8 ± 0.3 predicts CNS activity
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CYP450 interactions: No significant inhibition of 3A4/2D6/2C9 at <50 μM
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Oral bioavailability: 67% in rat models for related compounds
These properties suggest potential applications in neurological disorders (e.g., neuropathic pain, Parkinson's disease) and oncology, though confirmatory studies are required.
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| VulcanChem | >95% | 50 mg - 1 g | $120-$850 |
| EvitaChem | >90% | 100 mg - 500 mg | $95-$620 |
Proper handling requires PPE (nitrile gloves, safety goggles) and storage at -20°C under argon atmosphere to prevent degradation. Mass molarity calculations for solution preparation should account for its moderate aqueous solubility (1.2 mg/mL in PBS pH 7.4).
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